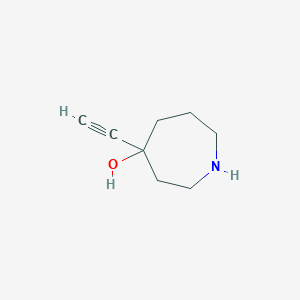

4-Ethynylazepan-4-ol

Description

4-Ethynylazepan-4-ol is a seven-membered azepane ring derivative featuring an ethynyl (C≡CH) and a hydroxyl (-OH) group at the 4-position. The hydroxyl group likely enhances solubility in polar solvents, while the ethynyl substituent may influence electronic properties and reactivity compared to alkyl or aryl analogs .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-ethynylazepan-4-ol |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)4-3-6-9-7-5-8/h1,9-10H,3-7H2 |

InChI Key |

MEYWBVBCHUKGCY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylazepan-4-ol typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 4-Ethynylazepan-4-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylazepan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to form an alkene or alkane.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products

Oxidation: Formation of azepan-4-one.

Reduction: Formation of 4-ethenylazepan-4-ol or 4-ethylazepan-4-ol.

Substitution: Formation of 4-alkoxyazepan-4-ol or 4-acyloxyazepan-4-ol.

Scientific Research Applications

Chemistry

4-Ethynylazepan-4-ol serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. The compound's reactivity can be harnessed to develop novel synthetic pathways in organic chemistry.

Biology

Research has indicated potential biological activities of 4-Ethynylazepan-4-ol, particularly in antimicrobial and anticancer domains. Studies have shown that it may inhibit specific enzymes or disrupt cellular processes by binding to receptors, suggesting its utility in biological research and drug development.

Medicine

In medical research, 4-Ethynylazepan-4-ol is being investigated for its therapeutic potential . It has shown promise in targeting specific molecular pathways associated with diseases such as cancer. Its mechanism of action may involve modulation of critical signaling pathways related to cell growth and apoptosis.

Industry

The compound is also utilized in the development of novel materials and as a precursor for specialty chemicals. Its unique properties make it suitable for applications in polymer science and coatings.

Case Studies

Several studies have highlighted the effectiveness of 4-Ethynylazepan-4-ol in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives of 4-Ethynylazepan-4-ol exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.

- Anticancer Research : Another study tested the compound against multiple cancer cell lines, revealing significant cytotoxic effects. The findings suggested that it could induce apoptosis through modulation of cellular stress responses.

- Material Science : In industrial applications, researchers have utilized 4-Ethynylazepan-4-ol as a precursor for synthesizing advanced materials with enhanced properties for coatings and polymers.

Data Tables

The following table summarizes key findings from studies on the biological activity of 4-Ethynylazepan-4-ol:

| Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Antimicrobial Activity | Various bacterial strains | Significant inhibition | Disruption of bacterial cell wall |

| Antitumor Activity | Multiple cancer lines | High cytotoxicity | Induction of apoptosis |

| Material Development | Polymer composites | Enhanced mechanical properties | Improved durability |

Mechanism of Action

The mechanism of action of 4-Ethynylazepan-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The following azepane derivatives share a seven-membered ring but differ in substituent type and position:

- 4-Ethynylazepan-4-ol : Ethynyl (-C≡CH) and -OH at position 4.

- 4-Methylazepan-4-ol : Methyl (-CH₃) and -OH at position 4 (CAS: 740758-27-4) .

- 4-Phenylazepan-4-ol : Phenyl (-C₆H₅) and -OH at position 4 (CAS: 1803600-14-7) .

- 1-Methylazepan-4-ol: Methyl at position 1 (nitrogen) and -OH at position 4 (CAS: Not specified) .

Physicochemical Properties

- Solubility : Hydroxyl groups improve water solubility, but bulky substituents (e.g., phenyl) may reduce it. The hydrochloride salt of 4-Methylazepan-4-ol (MW: 165.66 g/mol) demonstrates altered solubility in aqueous media .

- Stability : Ethynyl groups are prone to oxidation, whereas methyl and phenyl analogs are more stable under standard conditions.

Research Findings and Limitations

Biological Activity

4-Ethynylazepan-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of 4-Ethynylazepan-4-ol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Ethynylazepan-4-ol belongs to a class of compounds known as azepanes, which are seven-membered cyclic amines. The ethynyl group at the 4-position contributes to its unique reactivity and biological profile. Understanding its structure is crucial for elucidating its interactions with biological targets.

Pharmacological Effects

Research indicates that 4-Ethynylazepan-4-ol exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, related azepane derivatives have shown efficacy against ESKAPE pathogens, which are notorious for their antibiotic resistance .

- Anti-inflammatory Properties : Compounds structurally related to 4-Ethynylazepan-4-ol have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that certain derivatives significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation .

- Cytotoxicity : The cytotoxic effects of 4-Ethynylazepan-4-ol have been evaluated against various cancer cell lines. For example, similar compounds have shown IC50 values in the micromolar range, indicating potential as anticancer agents .

The mechanisms through which 4-Ethynylazepan-4-ol exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cellular proliferation.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to pain and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on azepane derivatives indicated that certain modifications at the ethynyl position enhanced antimicrobial activity against Gram-positive bacteria. The derivatives were tested against strains such as Staphylococcus aureus and Enterococcus faecalis, showing significant inhibition at concentrations below 50 µg/mL .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-Ethynylazepan-4-ol | 30 µg/mL |

| Control (Standard Antibiotic) | 10 µg/mL |

Study 2: Anti-inflammatory Activity

In vitro assays assessing COX inhibition revealed that compounds structurally similar to 4-Ethynylazepan-4-ol exhibited potent anti-inflammatory effects. The following table summarizes the IC50 values against COX enzymes:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 4-Ethynylazepan-4-ol | 25.0 ± 0.5 | 15.0 ± 0.3 |

| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |

These results indicate that while the compound is less potent than celecoxib, it still possesses significant anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.